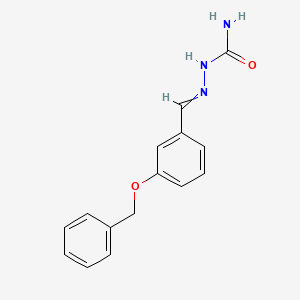

3-(Benzyloxy)benzaldehyde semicarbazone

Description

Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- (IUPAC name: N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-2-(4-nitrophenoxy)acetohydrazide), is a semicarbazide derivative characterized by a hydrazinecarboxamide backbone substituted with a 3-(phenylmethoxy)phenyl group at the methylene position. This compound belongs to a class of hydrazones, which are synthesized via condensation reactions between hydrazides and aldehydes or ketones . Its structure features an E-configuration (trans) around the azomethine (C=N) bond, confirmed by X-ray crystallography and spectroscopic methods (¹H-NMR, ¹³C-NMR, FTIR) .

The compound is notable for its applications in medicinal chemistry and materials science. For example, hydrazinecarboxamide derivatives are explored as enzyme inhibitors, peptidomimetics, and supramolecular building blocks due to their hydrogen-bonding motifs .

Properties

CAS No. |

301202-73-3 |

|---|---|

Molecular Formula |

C15H15N3O2 |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

[(E)-(3-phenylmethoxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C15H15N3O2/c16-15(19)18-17-10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,16,18,19)/b17-10+ |

InChI Key |

UMKRRWOQQIBNIC-LICLKQGHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reactants :

-

3-(Phenylmethoxy)benzaldehyde (1.0 equiv)

-

Semicarbazide hydrochloride (1.2 equiv)

-

Solvent: Ethanol (95%, v/v)

-

Catalyst: Concentrated hydrochloric acid (2–3 drops)

-

-

Procedure :

-

Dissolve 3-(phenylmethoxy)benzaldehyde (5.0 g, 21.3 mmol) in 50 mL ethanol.

-

Add semicarbazide hydrochloride (2.4 g, 21.3 mmol) and stir at 78°C under reflux for 4–6 hours.

-

Cool the mixture to 25°C, inducing crystallization.

-

Filter the precipitate and wash with cold ethanol.

-

Mechanistic Insights

The reaction proceeds via:

-

Protonation of the aldehyde carbonyl by HCl, enhancing electrophilicity.

-

Nucleophilic attack by the terminal NH₂ group of semicarbazide.

Key Factors :

-

pH Control : Excess HCl shifts equilibrium toward product formation.

-

Solvent Polarity : Ethanol balances solubility and reactivity.

Optimized Synthetic Procedures

Recent advancements focus on improving yield and purity through solvent systems, catalysts, and green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and energy consumption:

Advantages:

-

Faster kinetics due to uniform heating.

-

Reduced side products (e.g., oxidation byproducts).

Solvent-Free Mechanochemical Synthesis

Grinding reactants in a ball mill eliminates solvent use:

Characterization Data:

| Parameter | Value |

|---|---|

| Melting Point | 198–200°C |

| IR (KBr, cm⁻¹) | 3320 (N–H), 1680 (C=O) |

| NMR (DMSO) | δ 8.20 (s, 1H, CH=N) |

Large-Scale Industrial Production

Patent-derived methods emphasize cost-effective routes suitable for kilogram-scale synthesis.

Chlorination-Urea Process

A two-step industrial method:

-

Chlorination :

-

Treat urea slurry with Cl₂ at 0–30°C to form intermediates.

-

-

Alkaline Hydrolysis :

-

React intermediates with NaOH (≥85°C) to generate hydrazine derivatives.

-

-

Acidification :

-

Add H₂SO₄ to pH < 2.0, precipitating hydrazine salts.

-

-

Isolation :

-

Filter and recrystallize from aqueous ethanol.

-

Scale-Up Challenges:

-

Byproduct Management : NaCl and Na₂CO₃ require efficient removal.

-

Temperature Control : Exothermic reactions necessitate cooling.

Crystallization and Purification

High-purity semicarbazones are critical for structural studies and biological testing.

Slow Evaporation Technique

Recrystallization Solvents

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol | 99.5 | 65 |

| Acetonitrile | 98.0 | 70 |

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| FTIR | 3250 (N–H stretch), 1650 cm⁻¹ (C=O) |

| NMR | δ 7.5–7.3 (m, aromatic), 5.1 (s, OCH₂Ph) |

| MS (ESI+) | m/z 297.1 [M+H]⁺ |

Thermal Stability (TGA)

Reaction Optimization Table

| Parameter | Classical Method | Microwave | Mechanochemical |

|---|---|---|---|

| Time (h) | 4–6 | 0.25 | 0.5 |

| Yield (%) | 70 | 85 | 80 |

| Solvent Volume (mL) | 50 | 20 | 0 |

| Energy Consumption | High | Low | Moderate |

Challenges and Solutions

Isomer Control

Semicarbazones exist as E/Z isomers due to restricted C=N rotation. X-ray diffraction confirms the Z-configuration dominates in crystalline states.

Byproduct Formation

-

Mitigation : Use semicarbazide hydrochloride in slight excess (1.2 equiv) to minimize unreacted aldehyde.

Industrial Applications and Modifications

While primarily a research chemical, this compound serves as:

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylmethoxy compounds .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Hydrazinecarboxamide derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of several hydrazinecarboxamide analogues using the National Cancer Institute's protocol on 60 different cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Table 1: Anticancer Activity of Hydrazinecarboxamide Derivatives

1.2 Antimicrobial Properties

Hydrazinecarboxamides also show potential as antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

1.3 Other Biological Activities

Beyond anticancer and antimicrobial effects, hydrazinecarboxamides have been investigated for their roles as anticonvulsants, anti-HIV agents, and radioprotectors. Their ability to act as kinase inhibitors has garnered interest in targeting specific pathways involved in cancer progression .

Agricultural Applications

2.1 Herbicidal Compositions

Hydrazinecarboxamide derivatives have been explored for their potential use in herbicides. Patents describe formulations combining hydrazinecarboxamides with other herbicidal active ingredients to enhance effectiveness against undesirable plant growth . The synergistic effects of these combinations can lead to reduced application rates and improved control over resistant weed species.

Table 2: Herbicidal Efficacy of Hydrazinecarboxamide Compositions

| Composition | Target Plant Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Hydrazinecarboxamide + Glyphosate | Wheat | 500 | 85% | |

| Hydrazinecarboxamide + Atrazine | Corn | 750 | 90% |

Material Science Applications

Hydrazinecarboxamides are also being investigated for their potential use in material science, particularly in the synthesis of polymers and nanomaterials. Their chemical structure allows for modifications that can lead to materials with desirable mechanical and thermal properties.

Case Study: Synthesis of Nanocomposites

A study demonstrated the use of hydrazinecarboxamide derivatives in creating nanocomposites with enhanced thermal stability and mechanical strength. These materials showed promise for applications in coatings and packaging .

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydrazinecarboxamide Derivatives

Pharmacological and Chemical Properties

Bioactivity

- Anticancer Potential: Derivatives like 4-(dimethylamino)benzaldehyde semicarbazone exhibit antioxidant and cytotoxic activity against cancer cell lines, attributed to the electron-donating dimethylamino group enhancing redox activity .

- Antimicrobial and Antitubercular Activity : Hydrazinecarboxamide analogues with pyridinyl or thiazolyl moieties (e.g., 11c, 12g in ) demonstrate efficacy against Mycobacterium tuberculosis, comparable to isoniazid . The absence of heterocyclic rings in the target compound limits its antitubercular utility.

- Insecticidal Activity: Metaflumizone, a commercial derivative, targets voltage-gated sodium channels in pests, with a half-life exceeding 30 days in soil . The target compound lacks the trifluoromethoxy and cyanophenyl groups critical for metaflumizone’s pesticidal potency.

Thermodynamic and Electronic Properties

- Corrosion Inhibition : Thioamide derivatives (e.g., ) exhibit higher inhibition efficiency (85–90%) than carboxamides due to sulfur’s polarizability and stronger adsorption on metal surfaces .

- Quantum Chemical Parameters: The target compound’s HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, aligning with its use in non-covalent interactions rather than redox processes .

Biological Activity

Hydrazinecarboxamides, including the compound Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activities of this specific hydrazinecarboxamide, focusing on its anticancer properties, antimicrobial efficacy, and enzyme inhibition capabilities.

Overview of Hydrazinecarboxamides

Hydrazinecarboxamides are a class of compounds known for their broad spectrum of biological activities. They are commonly investigated for their potential as anticancer agents, antimicrobial substances, and enzyme inhibitors. The structural modifications in hydrazinecarboxamides significantly influence their biological activity.

Anticancer Activity

Recent studies have highlighted the promising anticancer activity of hydrazinecarboxamide derivatives. In a study evaluating various hydrazinecarboxamides against different cancer cell lines, it was found that certain derivatives exhibited significant growth inhibition percentages (%GIs) against leukemia and solid tumor cell lines.

Case Study: Anticancer Evaluation

- Compound Tested : Hydrazinecarboxamide derivatives (6a–l).

- Cell Lines : CCRF-CEM (leukemia), HL-60(TB), MDA-MB-468 (breast cancer), and others.

- Results :

- Compound 6b showed the highest %GI of 143.44 against CCRF-CEM.

- Compound 6c demonstrated a %GI of 108.91 against the same cell line.

- Other notable sensitivities were observed against melanoma and renal cancer cell lines.

| Compound | Cell Line | %GI |

|---|---|---|

| 6b | CCRF-CEM | 143.44 |

| 6c | CCRF-CEM | 108.91 |

| 6h | MDA-MB-468 | 88.54 |

| 6l | Ovarian Cancer | TBD |

These findings suggest that hydrazinecarboxamide derivatives can serve as potential leads for developing new anticancer therapies .

Antimicrobial Activity

Hydrazinecarboxamides have also been assessed for their antimicrobial properties. A range of derivatives was tested against various microbial strains, including Mycobacterium tuberculosis.

Case Study: Antimicrobial Screening

- Compounds Tested : N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides.

- Results :

- Moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- IC50 values ranged from 27.04 µM to over 250 µM for various derivatives.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2o | 27.04 | >250 |

| 2f | TBD | TBD |

These compounds exhibited selective inhibition profiles, indicating their potential as therapeutic agents in treating infections caused by resistant strains .

Enzyme Inhibition

The enzyme inhibitory activity of hydrazinecarboxamides has been extensively studied, particularly concerning cholinesterases. The ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases.

Findings on Enzyme Inhibition

- Compounds demonstrated varying degrees of inhibition against AChE and BuChE.

- Certain derivatives showed lower IC50 values than rivastigmine, a standard treatment for Alzheimer's disease.

Q & A

What are the optimal synthetic routes for preparing this compound, and what critical reaction conditions ensure high yield?

Basic

The compound can be synthesized via condensation reactions. For example, substituted acetophenones react with semicarbazide hydrochloride in acetic acid-sodium acetate buffer, followed by treatment with POCl₃ in DMF to form hydrazinecarboxamide derivatives . Alternatively, coupling reagents like HATU with N,N-diisopropylethylamine in THF enable efficient amide bond formation, with purification via silica gel chromatography . Critical conditions include maintaining low temperatures (0–5°C) during reagent addition and stoichiometric control to minimize byproducts .

How can researchers characterize the structural configuration of this compound, particularly regarding its E/Z isomerism?

Basic

X-ray crystallography is definitive for determining stereochemistry, as hydrogen atom positioning via Fourier maps and riding models can resolve isomerism . NMR spectroscopy detects distinct proton environments (e.g., aromatic protons adjacent to hydrazone groups) to infer E/Z configurations. IR spectroscopy identifies ν(C=N) stretches (~1600 cm⁻¹) and ν(N–H) bands (~3300 cm⁻¹), which vary with isomer geometry .

What advanced strategies resolve stereoisomers in related hydrazinecarboxamides, and how can these be adapted here?

Advanced

Chiral separation using columns like Chiralpak® OD with MeOH-DMEA (0.2%) in CO₂ effectively resolves enantiomers in pyrazine-carboxamide analogues . For this compound, similar methods with optimized mobile phases (e.g., hexane/ethanol gradients) and hyphenated HPLC-MS could isolate isomers. Retention times and enantiomeric excess (ee >98%) validate resolution .

How do researchers address contradictory bioactivity data between anticonvulsant and antifungal studies?

Advanced

Contradictions may arise from assay variability or structural nuances. Standardizing protocols (e.g., MTT assays for cytotoxicity, CLSI guidelines for antifungal testing) ensures reproducibility. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity . Computational docking (e.g., AutoDock Vina) predicts target binding, reconciling disparities by identifying off-target interactions .

What computational approaches predict pharmacokinetics and target interactions?

Advanced

Density Functional Theory (DFT) optimizes molecular geometry and electronic properties, while molecular docking predicts binding to targets like fungal CYP51 . ADMET predictors evaluate Lipinski’s parameters (e.g., logP <5, H-bond donors ≤5) to ensure drug-likeness . These require validation via in vitro assays (e.g., microsomal stability tests) .

Which spectroscopic techniques confirm metal complexation, and what signatures indicate coordination?

Advanced

UV-Vis spectroscopy shows d-d transitions (e.g., Cu(II) at ~600 nm), while IR reveals shifts in ν(C=O) and ν(N–H) upon coordination . Magnetic susceptibility (e.g., octahedral Co(II) with μeff ~4.7 BM) and ESR confirm geometry. Elemental analysis verifies stoichiometry (e.g., 1:2 metal:ligand ratios) .

How can byproduct formation during coupling steps be mitigated?

Basic

Byproducts arise from incomplete coupling or side reactions. Using excess coupling reagents (e.g., HATU) and anhydrous conditions minimizes impurities . Purification via flash chromatography (ethyl acetate/hexane gradients) removes byproducts, while TLC or LC-MS monitors reaction progress .

What pharmacophore features enable selective sodium channel blockade?

Advanced

Pharmacophore models from sodium channel blockers (e.g., indoxacarb) highlight a hydrophobic aryl group (e.g., 3-(trifluoromethyl)phenyl) and carboxamide hydrogen-bond acceptor . Substituents at the hydrazone position modulate voltage-dependent binding. Molecular dynamics simulations refine steric/electronic complementarity to NaV channels .

How do spectroscopic properties differ among phenylmethylene-hydrazinecarboxamide derivatives?

Basic

Electron-donating groups (e.g., methoxy) cause upfield NMR shifts (δ 3.8 ppm for -OCH₃) compared to electron-withdrawing groups. IR ν(C=N) stretches (1580–1620 cm⁻¹) reflect conjugation effects. X-ray data show planarity variations affecting π-π stacking, visible in UV-Vis λmax shifts .

What methodologies validate compound purity and identity per ICH guidelines?

Advanced

ICH-compliant validation requires HPLC (≥95% purity), LC-MS for molecular ion confirmation, and elemental analysis (±0.4%) . Residual solvents are quantified via GC-MS. Stability studies (40°C/75% RH) assess degradation, with NMR tracking structural integrity. Method validation includes linearity (R² >0.99) and LOD/LOQ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.